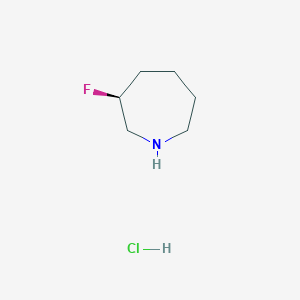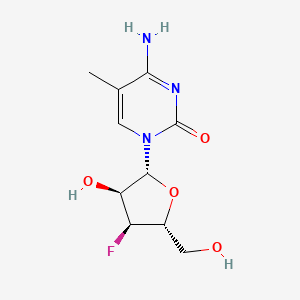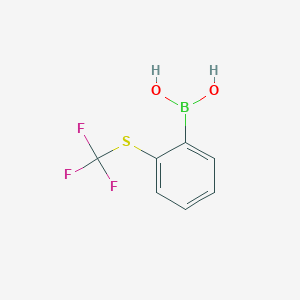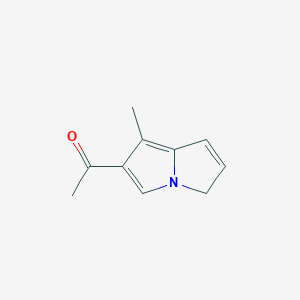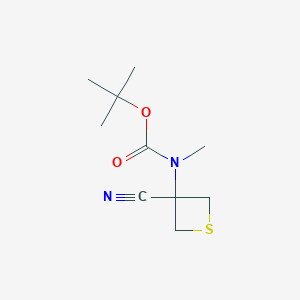![molecular formula C33H28N4O7 B12864213 [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12864213.png)
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the purin-9-yl group. The final steps involve the esterification of the intermediate with benzoic acid derivatives under controlled conditions. Common reagents used in these reactions include benzoyl chloride, methyl iodide, and various catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
科学的研究の応用
Chemistry
In chemistry, [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA-related processes.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for various chemical products. Its versatility and reactivity make it valuable in manufacturing processes.
作用機序
The mechanism of action of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include nucleotide synthesis and signal transduction, making it relevant in both biochemical and pharmacological contexts.
類似化合物との比較
Similar Compounds
- [(2R,3R,4R,5R)-3,4-dihydroxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate
- [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl benzoate
Uniqueness
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate stands out due to its specific combination of functional groups and chiral centers. This unique structure allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
特性
分子式 |
C33H28N4O7 |
|---|---|
分子量 |
592.6 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C33H28N4O7/c1-21-26-28(35-19-34-21)37(20-36-26)32-33(2,44-31(40)24-16-10-5-11-17-24)27(43-30(39)23-14-8-4-9-15-23)25(42-32)18-41-29(38)22-12-6-3-7-13-22/h3-17,19-20,25,27,32H,18H2,1-2H3/t25-,27-,32-,33-/m1/s1 |
InChIキー |
WVYMZTDRHINGHR-LLUXNYMTSA-N |
異性体SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6 |
正規SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


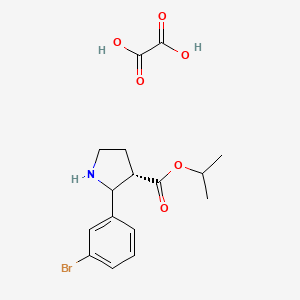

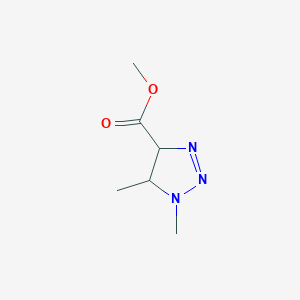
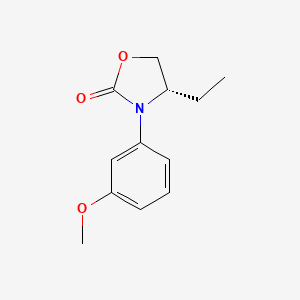


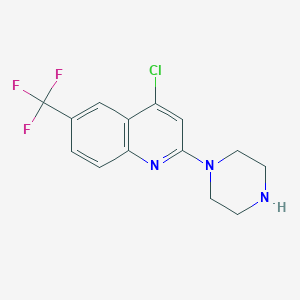
![2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B12864153.png)
